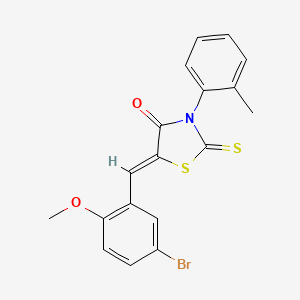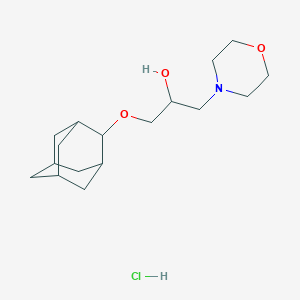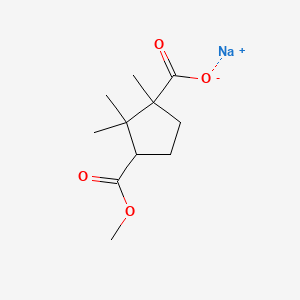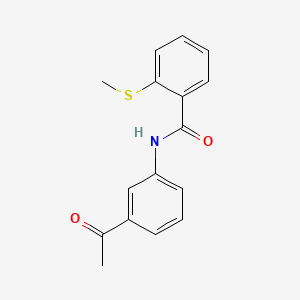![molecular formula C17H17BrClN3O4 B4956154 5-bromo-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-2-methoxybenzamide](/img/structure/B4956154.png)
5-bromo-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-2-methoxybenzamide is a chemical compound that belongs to the class of benzamide derivatives. It is also known as BAY-43-9006, Sorafenib, and Nexavar. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer.
作用機序
The mechanism of action of 5-bromo-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-2-methoxybenzamide involves the inhibition of multiple signaling pathways that are involved in cancer cell growth and proliferation. It targets the RAF/MEK/ERK signaling pathway, which is involved in cell survival and proliferation. It also targets the VEGFR/PDGFR signaling pathway, which is involved in angiogenesis (the formation of new blood vessels).
Biochemical and physiological effects:
5-bromo-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-2-methoxybenzamide has been found to have several biochemical and physiological effects. It has been found to inhibit the activity of several kinases, including RAF, VEGFR, and PDGFR. It has also been found to induce apoptosis in cancer cells. In addition, it has been found to inhibit angiogenesis and tumor growth in animal models.
実験室実験の利点と制限
The advantages of using 5-bromo-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-2-methoxybenzamide in lab experiments include its potent inhibitory activity against multiple signaling pathways involved in cancer cell growth and proliferation. It also has a relatively low toxicity profile, making it a promising candidate for cancer therapy. However, the limitations of using this compound in lab experiments include its high cost and limited availability.
将来の方向性
There are several future directions for the research on 5-bromo-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-2-methoxybenzamide. One direction is to explore its potential therapeutic applications in other diseases, such as cardiovascular diseases and inflammatory diseases. Another direction is to investigate its combination therapy with other drugs for enhanced efficacy and reduced toxicity. Furthermore, the development of more efficient and cost-effective synthesis methods for this compound would enable its wider use in research and clinical settings.
合成法
The synthesis of 5-bromo-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-2-methoxybenzamide involves several steps. The first step is the reaction between 5-bromo-2-methoxybenzoic acid and thionyl chloride, which results in the formation of 5-bromo-2-methoxybenzoyl chloride. The second step involves the reaction between 5-bromo-2-methoxybenzoyl chloride and N-(3-aminopropyl)-N-(2-chloro-4-nitrophenyl)amine, which results in the formation of 5-bromo-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-2-methoxybenzamide.
科学的研究の応用
5-bromo-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-2-methoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer. It has been found to inhibit the growth and proliferation of cancer cells by targeting multiple signaling pathways. It has also been found to induce apoptosis (programmed cell death) in cancer cells.
特性
IUPAC Name |
5-bromo-N-[3-(2-chloro-4-nitroanilino)propyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrClN3O4/c1-26-16-6-3-11(18)9-13(16)17(23)21-8-2-7-20-15-5-4-12(22(24)25)10-14(15)19/h3-6,9-10,20H,2,7-8H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSHRTSBGUSLVRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NCCCNC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-fluoro-N-{4-[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]phenyl}benzamide](/img/structure/B4956074.png)

![N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-thiophenesulfonamide](/img/structure/B4956096.png)

![4-{[(2-hydroxyphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B4956106.png)

![N-cyclopentyl-4,4,4-trifluoro-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)butanamide](/img/structure/B4956110.png)



![N-[1-({[(4-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-2-fluorobenzamide](/img/structure/B4956134.png)


![1-(allylthio)-4-benzyl-8-tert-butyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4956158.png)